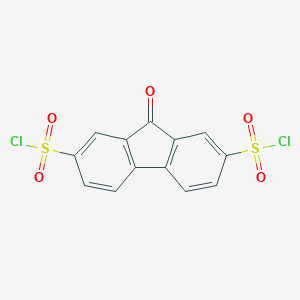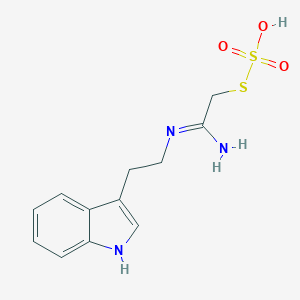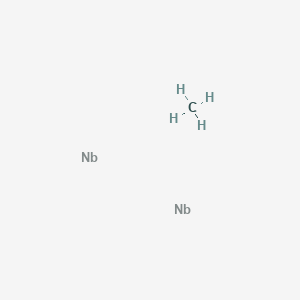
Siliciure de cérium
Vue d'ensemble
Description
Cerium silicide is a useful research compound. Its molecular formula is CeSi2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cerium silicide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium silicide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Revêtements résistants à l'oxydation
Des revêtements de siliciure modifiés au cérium ont été préparés sur un alliage Ti–6Al–4V par cémentation en poudre . Ces revêtements sont principalement composés d'une couche externe de TiSi2, d'une couche intermédiaire de TiSi, d'une couche interne de Ti5Si4 et d'une zone d'interdiffusion de 1 à 2 μm d'épaisseur de Ti5Si3 . Les revêtements présentent une résistance à l'oxydation améliorée par rapport à la fois à l'alliage non revêtu et au revêtement de siliciure pur . Ce qui les rend appropriés pour des applications dans des industries telles que l'aéronautique, la chimie, la marine, la production d'énergie, le transport et les industries biomédicales .
Broyage à billes haute énergie et frittage par plasma à étincelles (SPS)
Le siliciure de cérium est utilisé comme matériau de substitution pour étudier la faisabilité du broyage à billes haute énergie et du frittage par plasma à étincelles (SPS) pour la production de siliciure d'uranium . Cette application est particulièrement pertinente dans l'industrie nucléaire.
Orientations Futures
Mécanisme D'action
Target of Action
Cerium silicide (CeSi2) primarily targets silicon-based substrates . It is often used in the formation of thin films on these substrates . The compound interacts with the substrate to form a protective coating , which is particularly useful in applications such as oxidation resistance .
Mode of Action
The mode of action of CeSi2 involves the formation of a protective coating on silicon-based substrates . This is achieved through a process known as electron evaporation under ultrahigh vacuum conditions . The compound is deposited in alternating layers with silicon, forming a multilayer film . This film then undergoes isothermal, rapid thermal annealing to react and form CeSi2 .
Biochemical Pathways
material science and engineering applications . Its primary function is to form a protective coating on silicon-based substrates, thereby enhancing their oxidation resistance .
Pharmacokinetics
Theformation and stability of CeSi2 coatings can be influenced by factors such as the temperature and duration of annealing , as well as the thickness of the deposited layers .
Result of Action
The result of CeSi2 action is the formation of a protective, oxidation-resistant coating on silicon-based substrates . This coating is composed of multiple layers, including a TiSi2 outer layer, a TiSi middle layer, a Ti5Si4 inner layer, and a 1-2 μm thick Ti5Si3 interdiffusion zone . The coating shows improved oxidation resistance compared to both the uncoated alloy and the pure silicide coating .
Action Environment
The action of CeSi2 is influenced by several environmental factors. The temperature of the substrate during deposition and annealing can significantly affect the formation and stability of the CeSi2 coating . Additionally, the vacuum conditions during electron evaporation also play a crucial role . Finally, the choice of activators and the concentration of CeO2 in the pack can influence the structure of the resulting coating .
Propriétés
InChI |
InChI=1S/Ce.2Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHYVSKDMXEWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ce]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeSi2 | |
| Record name | cerium silicide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12014-85-6 | |
| Record name | Cerium silicide (CeSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12014-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerium silicide (CeSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium silicide (CeSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)








![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)


![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)

